2-Bromo-3'-methoxyacetophenone-13CD3

描述

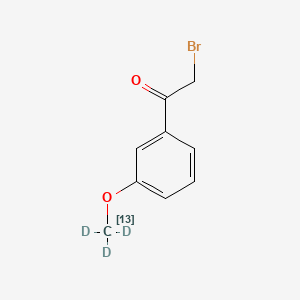

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-[3-(trideuterio(113C)methoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHBIFQNQQUFI-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Bromo-3'-methoxyacetophenone-¹³CD₃: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 2-Bromo-3'-methoxyacetophenone-¹³CD₃, a specialized isotopically labeled compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, and practical applications of this molecule, with a particular focus on its role as an internal standard in quantitative mass spectrometry.

Introduction: The Significance of Isotopic Labeling

Isotopically labeled compounds are powerful tools in modern scientific research, enabling precise tracking and quantification of molecules in complex biological and chemical systems.[1] By replacing specific atoms with their heavier, stable isotopes, such as Carbon-13 (¹³C) and Deuterium (D or ²H), we create molecules that are chemically identical to their native counterparts but distinguishable by mass-sensitive analytical techniques.[2] 2-Bromo-3'-methoxyacetophenone-¹³CD₃ is a prime example of such a molecule, designed for high-precision applications where accurate quantification is paramount.

The parent compound, 2-Bromo-3'-methoxyacetophenone, is a versatile intermediate in organic synthesis, notably in the development of pharmaceuticals and agrochemicals.[3][4] The introduction of a bromine atom and a methoxy group provides reactive sites for constructing more complex molecular architectures.[3] Labeling the acetyl group with one ¹³C and three deuterium atoms creates a stable, non-radioactive internal standard ideal for isotope dilution mass spectrometry (IDMS).[1][5] This technique is the gold standard for quantitative analysis as the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, ensuring highly accurate and precise measurements.[5][6][7]

Physicochemical Properties

The fundamental properties of 2-Bromo-3'-methoxyacetophenone-¹³CD₃ are primarily dictated by its parent structure. The isotopic labeling introduces a negligible change in its chemical reactivity and physical properties like melting point and solubility, but a significant and detectable increase in its molecular weight.

| Property | Value (Unlabeled) | Value (Labeled: -¹³CD₃) | Data Source |

| Synonyms | 3'-Methoxyphenacyl bromide, 3-(Bromoacetyl)anisole | α-Bromo-3'-methoxyacetophenone-¹³CD₃ | [3] |

| CAS Number | 5000-65-7 | 1329616-33-2 | [3][8] |

| Molecular Formula | C₉H₉BrO₂ | C₈¹³CH₆D₃BrO₂ | [3][8] |

| Molecular Weight | 229.07 g/mol | ~233.08 g/mol | [3][8] |

| Appearance | White to yellowish-beige powder or crystal | White to yellowish-beige powder or crystal | [3] |

| Melting Point | 60 - 62 °C | Expected to be very similar to the unlabeled compound | [3] |

| Purity | ≥ 98% (Typical) | ≥ 98% (Chemical), Isotopic Purity also specified | [3] |

| Storage Conditions | 2 - 8 °C | 2 - 8 °C | [3] |

Synthesis of 2-Bromo-3'-methoxyacetophenone-¹³CD₃

The synthesis of this isotopically labeled compound is a multi-step process that requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. A plausible synthetic route starts from a labeled precursor and builds the final molecule.

A common strategy involves the Friedel-Crafts acylation of anisole with an appropriately labeled acetylating agent, followed by bromination. However, a more direct approach would be the bromination of a labeled 3'-methoxyacetophenone. A patented method describes the synthesis of the unlabeled compound through a series of reactions starting from 1-phenylethanone, involving nitration, reduction, diazotization, hydrolysis, methylation, and finally bromination.[9] To produce the labeled version, one would need to introduce the ¹³CD₃ group at an appropriate stage, for example, by using labeled methyl iodide in the methylation step or starting with a pre-labeled acetophenone derivative.[10][11]

A generalized workflow for the synthesis is outlined below:

Caption: Generalized synthetic workflow for 2-Bromo-3'-methoxyacetophenone-¹³CD₃.

Analytical Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the final compound.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the mass shift due to isotopic labeling and for determining isotopic purity.[14][15]

-

Expected Mass Shift : The incorporation of one ¹³C and three D atoms results in a mass increase of approximately 4 Da compared to the unlabeled compound.

-

Isotopic Distribution : High-resolution mass spectrometry (HRMS) can resolve the isotopic pattern and allow for the calculation of isotopic enrichment.[14][16] The raw mass spectral data must be corrected for the natural abundance of heavy isotopes in the unlabeled portion of the molecule to accurately determine the level of enrichment.[17]

The fragmentation pattern in the mass spectrum will also be characteristic. The primary fragmentation would likely involve the cleavage of the bromoacetyl group.

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the isotopic labels.[12][13]

-

¹H NMR : The most obvious change will be the absence of the singlet corresponding to the -CH₂Br protons in the unlabeled compound. A very small residual peak might be present depending on the isotopic purity.

-

¹³C NMR : The signal for the carbonyl carbon will be a singlet, while the adjacent ¹³C-labeled carbon will exhibit a characteristic splitting pattern due to coupling with the three deuterium atoms (a septet).[18] The signal intensity of the labeled carbon will be significantly reduced due to the nature of the ¹³C-D coupling and nuclear Overhauser effects.[19]

-

²H NMR : Direct detection of the deuterium signal provides unambiguous confirmation of the label's presence and can be used for quantitative assessment.[20]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the compound. Since the physicochemical properties of the labeled and unlabeled compounds are nearly identical, they will typically co-elute under standard reversed-phase HPLC conditions.[21] A purity of >98% is generally required for use as an internal standard.

Application: Use as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of 2-Bromo-3'-methoxyacetophenone-¹³CD₃ is as an internal standard for the accurate quantification of the unlabeled compound (the analyte) in complex matrices such as plasma or tissue extracts.[8][13]

Rationale for Use

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an ideal internal standard should:

-

Be chemically identical to the analyte to mimic its behavior during sample preparation and analysis.[5]

-

Have a different mass to be distinguishable by the mass spectrometer.[5]

-

Co-elute with the analyte chromatographically.[6]

-

Be added to the sample at the earliest possible stage to correct for analyte losses during extraction and processing.[7]

2-Bromo-3'-methoxyacetophenone-¹³CD₃ fulfills all these criteria, making it an excellent choice for robust and reliable quantification.

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a typical workflow for quantifying 2-Bromo-3'-methoxyacetophenone in human plasma using its labeled analogue as an internal standard.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of both the analyte and the internal standard (IS) in methanol.

- Prepare a series of calibration standards by spiking known concentrations of the analyte into blank human plasma.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

- Prepare a working solution of the IS (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

- Vortex briefly.

- Add 200 µL of acetonitrile to precipitate plasma proteins.

- Vortex for 1 minute.

- Centrifuge at >10,000 x g for 5 minutes.

- Transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.[13]

3. LC-MS/MS Analysis:

- LC System: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- MRM Transitions:

- Analyte: Q1: m/z 229/231 -> Q3: m/z (a characteristic fragment, e.g., 121).

- Internal Standard: Q1: m/z 233/235 -> Q3: m/z (the corresponding fragment, e.g., 121 or a fragment containing the label).

4. Data Analysis:

- Integrate the peak areas for both the analyte and the IS.

- Calculate the peak area ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

2-Bromo-3'-methoxyacetophenone-¹³CD₃ is a highly specialized chemical tool designed for precision and accuracy in quantitative analysis. Its synthesis and characterization require a multi-disciplinary analytical approach to ensure its suitability for demanding applications. As an internal standard in isotope dilution mass spectrometry, it provides a robust solution for overcoming the challenges of matrix effects and sample preparation variability, thereby ensuring the integrity and reliability of experimental data in drug development and other research fields. The principles outlined in this guide for its synthesis, characterization, and application serve as a foundational reference for scientists working with this and other isotopically labeled compounds.

References

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- APExBIO. (n.d.). Isotope-Labeled Compounds.

- ChemicalBook. (n.d.). 2-Bromo-3′-hydroxyacetophenone synthesis.

- Alfa Chemistry. (2024). 2H 13C Labeled Compounds.

- Chem-Impex. (n.d.). 2-Bromo-3'-methoxyacetophenone.

- PMC. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate.

- PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry.

- Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.

- ResolveMass Laboratories Inc. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry.

- Guidechem. (n.d.). 2-Bromo-3′-methoxyacetophenone 5000-65-7 wiki.

- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Cerno Bioscience. (n.d.). Isotope Labeling.

- Romer Labs. (n.d.). 13C Isotope Labeled.

- PubMed. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error.

- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.

- Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

- ResearchGate. (n.d.). Comparison of 13C-NMR spectra between deuterium-labeled and -unlabeled ONE.

- ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- Google Patents. (n.d.). WO2014156360A1 - Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds.

- MedchemExpress.com. (n.d.). 2-Bromo-3'-methoxyacetophenone-13C,d3 (α-Bromo-3'-methoxyacetophenone-13C,d3).

- Sigma-Aldrich. (n.d.). applications of quantitative d-nmr in analysis of deuterium enriched compounds.

- University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents.

- Cambridge Isotope Laboratories, Inc. (n.d.). Acetophenone (methyl-¹³C, 99%).

Sources

- 1. apexbt.com [apexbt.com]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. romerlabs.com [romerlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones - Google Patents [patents.google.com]

- 10. WO2014156360A1 - Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds - Google Patents [patents.google.com]

- 11. isotope.com [isotope.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. metsol.com [metsol.com]

- 16. researchgate.net [researchgate.net]

- 17. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. ukisotope.com [ukisotope.com]

An In-Depth Technical Guide to 2-Bromo-3'-methoxyacetophenone-¹³CD₃: Synthesis, Characterization, and Application in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the precise quantification of drug candidates and their metabolites is paramount for establishing safety and efficacy. Stable isotope-labeled internal standards are indispensable tools in bioanalytical mass spectrometry, ensuring the accuracy and reliability of pharmacokinetic and metabolic profiling. This guide provides a comprehensive technical overview of 2-Bromo-3'-methoxyacetophenone-¹³CD₃ (CAS No. 1329616-33-2), a crucial derivatizing agent and internal standard.

This document will delve into the synthesis, analytical characterization, and practical applications of this isotopically labeled compound, with a particular focus on its role in the bioanalysis of thiol-containing drug metabolites. As a Senior Application Scientist, the aim is to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Table of Contents

-

Chemical and Physical Properties

-

Synthesis of 2-Bromo-3'-methoxyacetophenone-¹³CD₃

-

Analytical Characterization

-

Application in Bioanalytical Methods

-

Safety and Handling

-

References

Chemical and Physical Properties

2-Bromo-3'-methoxyacetophenone-¹³CD₃ is the stable isotope-labeled analog of 2-Bromo-3'-methoxyacetophenone (CAS No. 5000-65-7). The incorporation of one ¹³C atom and three deuterium atoms at the acetyl methyl group results in a molecular weight increase of approximately 4 Da, which is ideal for use as an internal standard in mass spectrometry-based assays.[1]

| Property | Value | Source(s) |

| CAS Number | 1329616-33-2 | [2] |

| Molecular Formula | C₈¹³CH₆D₃BrO₂ | [2] |

| Molecular Weight | ~233.10 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 60-62 °C (for unlabeled) | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of 2-Bromo-3'-methoxyacetophenone-¹³CD₃

The synthesis commences with the Friedel-Crafts acylation of anisole with ¹³C- and deuterium-labeled acetyl chloride, followed by bromination.

Caption: Proposed synthesis of 2-Bromo-3'-methoxyacetophenone-¹³CD₃.

Experimental Protocol (Representative)

Step 1: Synthesis of 3'-Methoxyacetophenone-¹³CD₃

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, add anisole.

-

Slowly add acetyl-d₃-¹³C chloride to the mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3'-Methoxyacetophenone-¹³CD₃ by vacuum distillation or column chromatography.

Step 2: Bromination to 2-Bromo-3'-methoxyacetophenone-¹³CD₃

-

Dissolve the purified 3'-Methoxyacetophenone-¹³CD₃ in a suitable solvent such as chloroform or acetic acid.[3]

-

Slowly add a solution of bromine in the same solvent at 0°C. An alternative and often preferred method is the use of N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator (e.g., AIBN) or under acidic conditions.[5]

-

Stir the reaction at a controlled temperature until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of 2-Bromo-3'-methoxyacetophenone-¹³CD₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position of the isotopic labels.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the aromatic ring are expected to appear in the range of 6.5-8.0 ppm.[6][7] The substitution pattern will lead to a complex multiplet.

-

Methoxy Protons: A singlet corresponding to the -OCH₃ group will be observed around 3.8 ppm.

-

Bromomethyl Protons: A singlet for the -CH₂Br protons is expected around 4.4 ppm.

-

Acetyl Protons: The signal for the acetyl methyl protons will be absent due to deuteration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carbonyl carbon will appear significantly downfield, typically in the range of 190-200 ppm.[8]

-

Aromatic Carbons: The aromatic carbons will resonate between 110-160 ppm.[9][10]

-

Methoxy Carbon: The methoxy carbon will be observed around 55 ppm.

-

Bromomethyl Carbon: The carbon of the -CH₂Br group will appear at approximately 31 ppm.

-

Labeled Acetyl Carbon: The ¹³C-labeled methyl carbon will be observed as a multiplet due to coupling with the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which is crucial for setting up MRM (Multiple Reaction Monitoring) transitions in quantitative assays.

Expected Fragmentation Pattern:

The mass spectrum of the unlabeled 2-Bromo-3'-methoxyacetophenone shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[11] The primary fragmentation is the loss of the bromomethyl radical, leading to the formation of the 3-methoxybenzoyl cation.

For the labeled compound, the molecular ion peak will be shifted by +4 m/z units compared to the unlabeled analog. The fragmentation pattern is expected to be similar, with the key fragment ion also showing a corresponding mass shift.

Caption: Predicted mass fragmentation of 2-Bromo-3'-methoxyacetophenone-¹³CD₃.

Application in Bioanalytical Methods

The primary application of 2-Bromo-3'-methoxyacetophenone-¹³CD₃ is as a derivatizing agent and internal standard for the quantification of thiol-containing drug metabolites in biological matrices.

Derivatization of Thiol Metabolites

Many active drug metabolites, such as those of the antiplatelet agents clopidogrel and prasugrel, contain a reactive thiol group.[12][13] This thiol group is unstable and can readily oxidize, making direct measurement challenging. 2-Bromo-3'-methoxyacetophenone reacts with the thiol group in a nucleophilic substitution reaction, forming a stable thioether derivative. This derivatization is crucial to ensure the stability of the metabolite during sample processing and storage.[12][14]

Use as a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled (SIL) internal standard is considered the "gold standard".[15] It is chemically identical to the analyte and therefore co-elutes and experiences the same matrix effects (ion suppression or enhancement). The use of a SIL internal standard corrects for variability during sample preparation, chromatography, and ionization, leading to highly accurate and precise results.[16]

When quantifying a thiol-containing metabolite, the unlabeled 2-Bromo-3'-methoxyacetophenone is used to derivatize the analyte in the sample. The isotopically labeled 2-Bromo-3'-methoxyacetophenone-¹³CD₃ is used to derivatize a known amount of the pure metabolite standard, which is then added to the sample as the internal standard.

Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method using 2-Bromo-3'-methoxyacetophenone-¹³CD₃ as an internal standard should follow the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[16][17]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-3 -methoxyacetophenone 98 5000-65-7 [sigmaaldrich.com]

- 5. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones - Google Patents [patents.google.com]

- 6. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Bromo-3'-methoxyacetophenone [webbook.nist.gov]

- 12. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fda.gov [fda.gov]

- 17. resolvemass.ca [resolvemass.ca]

2-Bromo-3'-methoxyacetophenone-13CD3 molecular weight

Technical Whitepaper: Characterization and Application of 2-Bromo-3'-methoxyacetophenone-13CD3

Executive Summary

2-Bromo-3'-methoxyacetophenone-13CD3 (also known as

This guide details the physicochemical properties, synthesis logic, and mass spectrometry (MS) behavior of the molecule.[1] It addresses the critical need for precise molecular weight calculations in LC-MS/MS workflows, distinguishing between average molecular weight (for gravimetric preparation) and monoisotopic mass (for mass filter settings).

Molecular Characterization

Nomenclature & Structure

-

IUPAC Name: 2-Bromo-1-[3-(methoxy-

)phenyl]ethanone -

Chemical Formula:

-

Label Position: The isotopic label is located on the methoxy group attached to the meta-position of the aromatic ring. This placement ensures the label remains stable during metabolic demethylation studies or alpha-bromine substitution reactions.

Molecular Weight Analysis

Accurate mass spectrometry requires distinguishing between the Average Molecular Weight and the Monoisotopic Mass. The presence of Bromine (approx. 1:1 ratio of

| Parameter | Value | Context |

| Average Molecular Weight | 233.08 g/mol | Gravimetric Use: Use this value when calculating molarity for stock solution preparation (weighing the powder). |

| Monoisotopic Mass ( | 232.00 Da | MS Quantification: The primary ion peak for the lighter isotopologue. |

| Monoisotopic Mass ( | 234.00 Da | MS Quantification: The secondary ion peak (approx. equal intensity to |

| Unlabeled Analog MW | 229.07 g/mol | Reference for calculating the mass shift (+4 Da). |

Isotopic Mass Calculation Breakdown:

-

Base Framework (

): 134.03 Da -

Label (

): 13.003 ( -

Bromine (

): 78.918 Da -

Total (

Species): 134.03 + 19.045 + 78.918

Synthesis & Experimental Protocols

The synthesis of 2-Bromo-3'-methoxyacetophenone-13CD3 requires a two-step protocol designed to maximize isotopic incorporation and prevent label scrambling.

Synthesis Pathway Diagram

Figure 1: Synthetic route for the introduction of the stable isotope label followed by alpha-bromination.

Detailed Protocol

Step 1: Isotopic Labeling (O-Alkylation)

-

Reagents: Dissolve 3'-hydroxyacetophenone (1.0 eq) in anhydrous acetone. Add Potassium Carbonate (

, 2.0 eq) as a base. -

Label Addition: Add Iodomethane-13C,d3 (

, 1.1 eq) dropwise. -

Reaction: Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

-

Workup: Filter off inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography to yield 3'-(methoxy-13C,d3)acetophenone.

Step 2: Alpha-Bromination

-

Reagents: Dissolve the labeled intermediate in Glacial Acetic Acid.

-

Bromination: Add Bromine (

, 1.0 eq) dropwise at 0°C. Note: Controlled addition is critical to prevent poly-bromination. -

Quench: Pour reaction mixture into ice water. The product typically precipitates as a solid or oil.

-

Purification: Recrystallize from ethanol/water or purify via column chromatography. Warning: Alpha-bromo ketones are potent lachrymators; handle in a fume hood.

Mass Spectrometry & Analytical Workflow

In LC-MS/MS applications, this compound serves as an Internal Standard (IS).[2] The +4 Da mass shift prevents "cross-talk" (signal interference) with the unlabeled analyte.

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways in Positive Electrospray Ionization (ESI+).

LC-MS/MS Method Parameters

-

Ionization Source: ESI Positive Mode.

-

MRM Transitions (Recommended):

-

Quantifier:

(Loss of -

Qualifier:

(Confirmation using the

-

-

Chromatography: Reverse-phase C18. The deuterium label may cause a slight retention time shift (typically elutes slightly earlier) compared to the unlabeled standard due to the kinetic isotope effect.

Handling and Stability

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).

-

Light Sensitivity: Alpha-bromo ketones are photo-labile. Protect from light to prevent degradation and liberation of HBr.

-

Safety: The compound is an alkylating agent and a lachrymator. Double-glove and use a chemical fume hood.

References

-

NIST Chemistry WebBook. 2-Bromo-3'-methoxyacetophenone (Unlabeled Standard Spectra). SRD 69.[3] Retrieved from [Link]

-

Organic Syntheses. Acetophenone, 3-bromo- (General Bromination Protocol). Coll. Vol. 6, p.131 (1988). Retrieved from [Link]

Sources

Technical Guide: Certificate of Analysis for 2-Bromo-3'-methoxyacetophenone-13CD3

Executive Summary

2-Bromo-3'-methoxyacetophenone-13CD3 is a high-value stable isotope-labeled intermediate, primarily utilized in the synthesis of deuterated internal standards for opioid analgesics such as Tramadol and Tapentadol . Due to its role as an alkylating agent (alpha-bromo ketone) and its specific isotopic signature, the Certificate of Analysis (CoA) for this compound requires a rigorous, multi-dimensional validation strategy that goes beyond standard chemical purity.

This guide outlines the critical quality control (QC) workflows, analytical methodologies, and data reporting standards required to generate a regulatory-compliant CoA. It is designed for researchers and QA/QC professionals operating under GLP/GMP environments.

Safety & Handling Directive: The Alpha-Halo Ketone Factor

CRITICAL WARNING: 2-Bromo-3'-methoxyacetophenone is a potent lachrymator and a corrosive alkylating agent. It causes severe skin burns and eye damage.[1][2][3][4]

-

Handling: All analytical weighing and sample preparation must occur within a certified chemical fume hood.

-

Neutralization: Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active alkylating residues before washing.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis (formation of the 2-hydroxy analog) and light-induced degradation.

Analytical Workflow: From Synthesis to Certification

The generation of a CoA is not a single step but the culmination of a validated workflow. The following diagram illustrates the critical path from crude isolation to final certification.

Figure 1: Integrated Quality Control Workflow for Stable Isotope Certification.

Core CoA Requirements & Methodologies

A compliant CoA for a stable isotope must answer three distinct questions:

-

Identity: Is it the correct molecule?

-

Chemical Purity: How much of the sample is the target molecule vs. impurities?

-

Isotopic Enrichment: What percentage of the molecules actually contain the 13CD3 tag?

Identity Verification (Structural Integrity)

Standard 1H NMR is insufficient for deuterated compounds because the labeled positions are "silent."

-

1H NMR (Proton):

-

Observation: The methoxy singlet (typically ~3.8 ppm) must be absent or reduced to a residual trace (<1%).

-

Key Feature: The alpha-methylene protons (

) should appear as a singlet around 4.4–4.5 ppm. -

Aromatic Region: 6.8–7.6 ppm pattern consistent with meta-substitution.

-

-

13C NMR (Carbon):

-

Observation: The methoxy carbon (

) normally appears at ~55 ppm. In the 13CD3 analog, this signal will appear as a complex multiplet (septet or doublet of septets) due to

-

-

Mass Spectrometry (MS):

-

Technique: ESI+ or EI.

-

Criteria: The molecular ion

or-

Unlabeled MW: ~229.07 Da (

) / 231.07 Da ( -

Labeled (13CD3) MW: +4 Da shift (1 for

, 3 for -

Target Mass: ~233.07 / 235.07 Da.

-

-

Isotopic Enrichment (Atom % Excess)

This is the single most critical parameter for researchers using this compound as an Internal Standard (IS). If the enrichment is low, the IS will contribute to the analyte signal (cross-talk), invalidating quantitative data.

-

Method: LC-MS-SIM (Selected Ion Monitoring) or GC-MS.

-

Protocol:

-

Scan the molecular ion cluster.

-

Measure the intensity of the

(unlabeled) and -

Calculation:

-

-

Specification:

atom % D/13C.

Chemical Purity (HPLC)

Isotopic purity does not equal chemical purity. The sample might be 100% labeled but only 80% pure due to side reactions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[3]

-

Note: Avoid phosphate buffers; they can precipitate with silver salts if used in subsequent steps, though less relevant here. Formic acid prevents hydrolysis of the bromide.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Acetophenone chromophore).

-

Common Impurities:

-

Des-bromo precursor: 3'-methoxyacetophenone-13CD3 (Retention time < Target).

-

Dibromo analog: 2,2-dibromo-3'-methoxyacetophenone (Retention time > Target).

-

Hydrolysis product: 2-hydroxy-3'-methoxyacetophenone (Retention time << Target).

-

Logical Pathway: Isotopic Purity vs. Chemical Purity

The following diagram elucidates the decision logic used to determine if a batch is released.

Figure 2: Quality Assurance Decision Matrix.

The Certificate of Analysis (CoA) Template

Below is the standardized data presentation required for the final document.

| Test Attribute | Methodology | Specification | Result (Example) |

| Appearance | Visual | White to light yellow crystalline solid | Off-white solid |

| Identity (1H NMR) | 400 MHz DMSO-d6 | Consistent with structure; No O-CH3 singlet | Conforms |

| Identity (MS) | ESI+ | [M+H]+ = 233.07/235.07 ± 0.5 Da | 233.1 Da |

| Chemical Purity | HPLC-UV (254 nm) | 99.2% | |

| Isotopic Enrichment | LC-MS (SIM) | 99.4 atom % | |

| Water Content | Karl Fischer | 0.1% | |

| Residual Solvents | GC-Headspace | Conforms to ICH Q3C | Conforms |

References & Authority

The protocols and specifications detailed above are grounded in the following regulatory frameworks and technical guidelines:

-

FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics

-

Establishes the requirements for non-compendial method validation (Specificity, Linearity, Accuracy).

-

[5]

-

-

ICH Q3A(R2): Impurities in New Drug Substances

-

Defines reporting, identification, and qualification thresholds for impurities in drug substances.

-

-

ICH Q3C(R8): Impurities: Guideline for Residual Solvents

-

Mandatory compliance for solvents used during the synthesis (e.g., Methylene Chloride, Ethyl Acetate).

-

-

PubChem Compound Summary: 2-Bromo-3'-methoxyacetophenone

-

Source for physical property data and safety (GHS) classifications.

-

Sources

Non-labeled 2-Bromo-3'-methoxyacetophenone applications

An In-depth Technical Guide to the Applications of 2-Bromo-3'-methoxyacetophenone

Foreword: The Unassuming Workhorse of Modern Synthesis

In the vast repository of chemical reagents, certain molecules distinguish themselves not by their own inherent biological activity, but by their exceptional utility as foundational scaffolds. 2-Bromo-3'-methoxyacetophenone is a paradigm of such a molecule. At first glance, it is a simple aromatic ketone, functionalized with a reactive bromine and a methoxy group. Yet, this specific arrangement of atoms unlocks a remarkable versatility, positioning it as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds and advanced materials.[1][2] This guide moves beyond a simple cataloging of reactions to provide a deeper understanding of why and how this reagent is expertly employed by researchers in medicinal chemistry, drug development, and organic synthesis. We will explore its role in constructing complex heterocyclic systems, its function as a linchpin in the synthesis of nature-inspired chalcones and flavonoids, and its more nuanced applications in bioanalytical chemistry.

Core Physicochemical & Structural Profile

A thorough understanding of a reagent begins with its fundamental properties. These characteristics govern its reactivity, solubility, and handling, which are critical for successful experimental design.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(3-methoxyphenyl)ethanone | [3][4] |

| Synonyms | 3'-Methoxyphenacyl bromide, m-Methoxyphenacyl bromide | [1][4][5] |

| CAS Number | 5000-65-7 | [1][3][6] |

| Molecular Formula | C₉H₉BrO₂ | [1][3][6] |

| Molecular Weight | 229.07 g/mol | [1][6] |

| Appearance | White to pale cream crystalline powder | [1][3] |

| Melting Point | 60-62 °C | [5][7] |

The key to its utility lies in the two primary reactive sites: the α-bromoketone and the methoxy-substituted aromatic ring. The α-bromo group makes the adjacent carbon highly electrophilic and an excellent substrate for nucleophilic substitution, while the carbonyl group can participate in condensation reactions. The methoxy group, an electron-donating substituent, influences the aromatic ring's reactivity in further modifications.

Application in Heterocyclic Synthesis: Building Biologically Active Cores

One of the most powerful applications of 2-bromo-3'-methoxyacetophenone is in the construction of heterocyclic rings, particularly those containing nitrogen and sulfur, which are prevalent in many pharmaceutical agents.

The Hantzsch Thiazole Synthesis

The reaction between an α-haloketone and a thioamide-containing compound is a classic and reliable method for constructing a thiazole ring, known as the Hantzsch thiazole synthesis. When 2-bromo-3'-methoxyacetophenone reacts with thiourea, it readily forms 2-amino-4-(3-methoxyphenyl)thiazole.[8][9] This thiazole core is a privileged scaffold in medicinal chemistry, found in compounds with potent antimicrobial, anti-inflammatory, and anticancer properties.

The causality behind this reaction is the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon, displacing the bromide. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic thiazole ring.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Fused Heterocycles: Imidazo[2,1-b]thiazoles

Beyond simple thiazoles, the reagent is instrumental in creating more complex, fused heterocyclic systems. For example, the heterocyclization of a 2-aminothiazole with 2-bromo-3'-methoxyacetophenone yields a 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole.[10][11] This reaction proceeds by heating the components in a solvent like ethanol, where the exocyclic amine of the thiazole acts as the nucleophile to displace the bromide, followed by cyclization.[10][11] These fused systems are of great interest in drug discovery for their unique three-dimensional structures that can interact with biological targets.

The Gateway to Flavonoids: Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that form the central core of all flavonoids and isoflavonoids, compounds renowned for their antioxidant and anticancer activities.[12][13][14] 2-Bromo-3'-methoxyacetophenone serves as the ketone component in the Claisen-Schmidt condensation, a base-catalyzed reaction with an aromatic aldehyde to produce chalcones.[13][15][16]

The mechanism involves the deprotonation of the α-carbon of the acetophenone by a strong base (like NaOH or KOH), creating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol addition product which rapidly dehydrates to form the stable, conjugated chalcone system.

Caption: General workflow for Chalcone Synthesis.

These resulting chalcones are not merely intermediates. Many possess potent biological activities themselves, which are often attributed to the α,β-unsaturated carbonyl moiety acting as a Michael acceptor for biological nucleophiles like cysteine residues in enzymes.[15]

Pharmacological Significance of Derivatives

The true value of 2-bromo-3'-methoxyacetophenone is realized in the biological activities of the molecules it helps create.

Anticancer Activity

Chalcones and their heterocyclic derivatives are a major focus of anticancer research.[12][17] Synthetic chalcones have demonstrated the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[12][14] The presence of different substituents on the aromatic rings, stemming from the choice of both the acetophenone and the aldehyde, allows for fine-tuning of the cytotoxic activity.[17]

Table of Cytotoxic Activity for Related Brominated Acetophenone Derivatives (Note: Data for the exact 3'-methoxy derivative is not specified in the cited study, but this provides a valuable comparative context for the compound class.)

| Compound | MCF-7 (Breast) IC₅₀ (µg/mL) | A549 (Lung) IC₅₀ (µg/mL) | PC3 (Prostate) IC₅₀ (µg/mL) |

| 5a | 52.33 ± 3.64 | 60.93 ± 1.30 | < 10 |

| 5b | 33.20 ± 1.22 | 41.50 ± 1.55 | < 10 |

| 5c | < 10 | 11.80 ± 0.89 | < 10 |

| Data extracted from a study on brominated acetophenone derivatives provides a comparative context.[18] |

Antimicrobial Properties

The disruption of microbial cell membranes and interference with essential cellular processes are mechanisms by which halogenated phenolic compounds exert their antimicrobial effects.[18] Thiazole derivatives synthesized from 2-bromo-3'-methoxyacetophenone are frequently screened for such activity. Studies on similar hydroxyacetophenone derivatives have shown good antibacterial activity against Gram-negative bacteria like E. coli and K. pneumoniae.[18][19]

Table of Antibacterial Activity for Structurally Related Compounds

| Compound | Zone of Inhibition vs. E. coli (mm) | Zone of Inhibition vs. K. pneumoniae (mm) |

| 2 | 14 | 16 |

| 3 | 16 | 18 |

| 4 | 18 | 20 |

| 5 | 15 | 16 |

| Data extracted from a study on hydroxyacetophenone derivatives.[19] The high activity of some compounds is linked to the presence of bromine atoms and other functional groups.[18][19] |

Specialized Application in Bioanalysis

Beyond synthesis, 2-bromo-3'-methoxyacetophenone has a critical application as a derivatizing agent in analytical chemistry.[2][7] Certain drug metabolites are highly unstable, making their accurate quantification in biological matrices like blood plasma a significant challenge. The active metabolite of the antiplatelet drug clopidogrel is one such example. Researchers use 2-bromo-3'-methoxyacetophenone as an alkylating agent to react with and stabilize the thiol group of the clopidogrel active metabolite.[5][7] This creates a stable, detectable derivative, allowing for reliable measurement using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Validated Experimental Protocols

The following protocols are provided as a self-validating system for researchers. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of 2-Amino-4-(3-methoxyphenyl)thiazole

This protocol is based on the Hantzsch thiazole synthesis.

-

Reagents & Materials:

-

2-Bromo-3'-methoxyacetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating

-

-

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-bromo-3'-methoxyacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol. The use of a slight excess of thiourea ensures the complete consumption of the starting ketone.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with stirring.[9] The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.[8]

-

Isolation: Pour the cooled reaction mixture into crushed ice or cold water.[9] This step causes the product, which is less soluble in the aqueous mixture than in pure ethanol, to precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts or unreacted thiourea. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-(3-methoxyphenyl)thiazole.[8]

-

Protocol 2: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol outlines a standard procedure for synthesizing chalcones.[15]

-

Reagents & Materials:

-

2-Bromo-3'-methoxyacetophenone (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Ethanol (solvent)

-

Aqueous solution of Sodium Hydroxide (NaOH, 40-50%) (2.0-3.0 eq)

-

Dilute Hydrochloric Acid (HCl)

-

Beaker, round-bottom flask, magnetic stirrer

-

-

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-3'-methoxyacetophenone and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol. Stir at room temperature until all solids are dissolved.

-

Base Addition: Slowly add a 40-50% aqueous solution of NaOH (2.0-3.0 equivalents) dropwise to the reaction mixture.[15] The reaction is often exothermic; maintain the temperature between 20-25°C, using an ice bath if necessary. The base is the catalyst that generates the nucleophilic enolate.

-

Reaction: Continue stirring the mixture at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by TLC.[15]

-

Precipitation & Neutralization: Upon completion, pour the reaction mixture into a beaker containing crushed ice.[15] This quenches the reaction. Carefully acidify the mixture with dilute HCl until the pH is approximately 2-3.[15] This step protonates the phenoxide (if any) and neutralizes the excess base, causing the crude chalcone to precipitate fully.

-

Isolation & Purification: Collect the solid product via vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[15] The crude product can then be dried and purified by recrystallization from ethanol.

-

Conclusion and Future Outlook

2-Bromo-3'-methoxyacetophenone is a testament to the principle that a reagent's value is defined by its synthetic potential. From its role in constructing the privileged thiazole scaffold to its use in building the flavonoid framework via chalcone intermediates, it provides a reliable and versatile entry point to molecules of significant pharmacological interest.[1][2] Its application as a derivatizing agent in bioanalysis further underscores its utility in the drug development pipeline.[5][7] As researchers continue to seek novel molecular architectures to combat complex diseases, the strategic application of foundational building blocks like 2-bromo-3'-methoxyacetophenone will remain an indispensable tool in the modern chemist's arsenal.

References

-

Anticancer Activity of Natural and Synthetic Chalcones. National Center for Biotechnology Information (PMC). [Link]

-

Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

-

Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. [Link]

-

Chalcones with Anticancer Activity. Encyclopedia.pub. [Link]

-

Antimicrobial activity of some synthesized compounds. ResearchGate. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]

-

Synthesis of Chalcones with Anticancer Activities. National Center for Biotechnology Information (PMC). [Link]

-

SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]

-

The α-Substitution of Chalcones as a Tool to Modulate the Reactivity and Biological Activity. University of Lisbon Repository. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information (PMC). [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

-

Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. [Link]

-

Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]

-

Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Der Pharma Chemica. [Link]

-

Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

-

Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Biointerfaceresearch. [Link]

-

Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. [Link]

- A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

-

2-Bromo-3'-methoxyacetophenone. NIST WebBook. [Link]

-

Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI. [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. National Center for Biotechnology Information (PMC). [Link]

-

2-Bromo-3'-methoxyacetophenone. NIST WebBook. [Link]

-

Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. National Center for Biotechnology Information (PMC). [Link]

-

Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology. Frontiers. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-3'-methoxyacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-3'-methoxyacetophenone [webbook.nist.gov]

- 5. 2-溴-3′-甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-3'-methoxyacetophenone [webbook.nist.gov]

- 7. 2-Bromo-3 -methoxyacetophenone 98 5000-65-7 [sigmaaldrich.com]

- 8. chemijournal.com [chemijournal.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application and Protocol for Quantitative Analysis Using 2-Bromo-3'-methoxyacetophenone-¹³CD₃

A Senior Application Scientist's Guide to Isotopic Derivatization in Mass Spectrometry

Authored by: A Senior Application Scientist

Introduction: Overcoming Analytical Challenges with Isotopic Derivatization

In the realm of quantitative bioanalysis, particularly within drug development and pharmacokinetic studies, the pursuit of utmost accuracy and precision is non-negotiable.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a pillar of modern analytical chemistry, prized for its sensitivity and selectivity.[2][3] However, the quantitative prowess of LC-MS/MS can be hampered by several factors, including poor ionization efficiency of certain analytes, chromatographic inconsistencies, and the inherent variability of biological matrices.[4]

This application note details a robust strategy to mitigate these challenges through isotopic derivatization, employing 2-Bromo-3'-methoxyacetophenone-¹³CD₃ as a stable isotope-labeled derivatizing agent. This approach not only enhances the detectability and chromatographic behavior of target analytes but also ingeniously generates an ideal internal standard in situ, thereby streamlining workflows and elevating data quality. We will explore the foundational principles, provide detailed experimental protocols, and present a comprehensive guide for researchers, scientists, and drug development professionals.

The Rationale for Isotopic Derivatization

The core of this advanced analytical strategy lies in the synergistic combination of chemical derivatization and isotope dilution mass spectrometry.

Chemical Derivatization: This technique chemically modifies an analyte to produce a new compound with improved analytical characteristics.[5] For instance, analytes with poor ionization efficiency in their native form can be derivatized to incorporate a readily ionizable moiety, significantly enhancing their signal in the mass spectrometer.[6] Furthermore, derivatization can improve chromatographic retention and peak shape, leading to better separation from interfering components in the matrix.[3] 2-Bromo-3'-methoxyacetophenone is a well-established alkylating agent used to stabilize and derivatize thiol-containing compounds, such as the active metabolites of clopidogrel and prasugrel, which are notoriously unstable.[7][8][9]

Isotope Dilution Mass Spectrometry (IDMS): The gold standard in quantitative mass spectrometry, IDMS, relies on the use of a stable isotope-labeled (SIL) internal standard.[10] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, D).[10] When a known amount of the SIL internal standard is added to a sample at the beginning of the workflow, it experiences the same processing variations as the analyte, including extraction losses and matrix effects.[11] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification.

Experimental Workflow for Isotopic Derivatization

The following diagram illustrates the general workflow for quantitative analysis using a stable isotope-labeled derivatizing agent.

Protocol 1: Derivatization of a Thiol-Containing Analyte in Human Plasma

This protocol provides a step-by-step methodology for the derivatization of a generic thiol-containing analyte in human plasma using 2-Bromo-3'-methoxyacetophenone and its stable isotope-labeled counterpart.

Materials:

-

Human plasma (with appropriate anticoagulant)

-

Analyte stock solution

-

2-Bromo-3'-methoxyacetophenone (Light Reagent) solution (10 mg/mL in acetonitrile)

-

2-Bromo-3'-methoxyacetophenone-¹³CD₃ (Heavy Reagent) solution (10 mg/mL in acetonitrile)

-

Internal Standard (for method development, if necessary)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex briefly to ensure homogeneity.

-

Spike blank plasma with the analyte stock solution to prepare calibration standards and quality control (QC) samples.

-

-

Derivatization:

-

For each sample, calibration standard, and QC, transfer two 100 µL aliquots into separate microcentrifuge tubes (one for light and one for heavy derivatization).

-

To the "light" aliquot, add 20 µL of the Light Reagent solution.

-

To the "heavy" aliquot, add 20 µL of the Heavy Reagent solution.

-

Vortex each tube for 30 seconds.

-

Incubate at room temperature for 15 minutes to allow the derivatization reaction to complete.

-

-

Sample Combination and Protein Precipitation:

-

Combine the "light" and "heavy" derivatized aliquots into a single microcentrifuge tube.

-

Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Final Sample Preparation:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

The sample is now ready for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general LC-MS/MS method for the analysis of the derivatized analyte. Method parameters should be optimized for the specific analyte and instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | Optimize for both light and heavy derivatized analytes |

Method Validation According to Regulatory Guidelines

A bioanalytical method must be validated to ensure its reliability for the intended application.[12][13] The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][14]

Key Validation Parameters:

| Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |

| Calibration Curve | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy and Precision | Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |

| Matrix Effect | Assessed at low and high QC levels. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Consistent, precise, and reproducible. |

| Stability | Analyte stability in matrix under various conditions (freeze-thaw, short-term, long-term, stock solution). |

Hypothetical Validation Data Summary

The following table presents a summary of hypothetical validation data for a thiol-containing analyte derivatized with 2-Bromo-3'-methoxyacetophenone and its ¹³CD₃-labeled counterpart.

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Accuracy (% Bias) | -5.2% to 6.8% |

| Intra-day Precision (% CV) | ≤ 8.5% |

| Inter-day Accuracy (% Bias) | -7.1% to 8.3% |

| Inter-day Precision (% CV) | ≤ 10.2% |

| Matrix Effect (% CV) | 7.8% |

| Recovery | Consistent across QC levels (Mean: 85.4%) |

| Freeze-Thaw Stability (3 cycles) | Passed |

| Short-Term Stability (24h at RT) | Passed |

| Long-Term Stability (-80°C for 30 days) | Passed |

Conclusion: A Powerful Strategy for Robust Bioanalysis

The use of 2-Bromo-3'-methoxyacetophenone-¹³CD₃ for isotopic derivatization represents a sophisticated and powerful approach for the quantitative analysis of challenging analytes in complex biological matrices. This strategy not only improves the analytical performance of the target compound but also provides a cost-effective and elegant solution for generating a highly suitable internal standard. The detailed protocols and validation guidance provided in this application note serve as a comprehensive resource for researchers and scientists aiming to implement this advanced technique in their laboratories. By embracing isotopic derivatization, the scientific community can further enhance the quality and reliability of bioanalytical data, ultimately contributing to the advancement of drug development and clinical research.

References

- Chahrour, O., Cobice, D. F., & Malone, J. (2015). Chemical isotope labelling for quantitative proteomics. Journal of Proteomics, 129, 8-18.

- Silvestro, L., Gheorghe, M. C., Tarcomnicu, I., Savu, S., Savu, S. R., & Iordachescu, A. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 48(4), 1219–1224.

- Hsu, J. L., Huang, S. Y., Chen, S. H., & Fuh, M. R. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852.

- Peer, C. J., Kma, L., & Figg, W. D. (2012). A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 880(1), 7–14.

- Jonsson, P., & Moritz, T. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Metabolites, 3(3), 629–649.

-

University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

- Griffin, T. J., Gygi, S. P., & Aebersold, R. (2001). Fractionation of isotopically labeled peptides in quantitative proteomics. Analytical chemistry, 73(5), 978–986.

- Zhang, Y., Zhou, S., Yin, X., Tang, D., & Wang, Y. (2015). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of biomedical research, 29(4), 314–321.

- Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., Khainovski, N., Pillai, S., Dey, S., Daniels, S., Purkayastha, S., Juhasz, P., Martin, S., Bartlet-Jones, M., He, F., Jacobson, A., & Pappin, D. J. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics : MCP, 3(12), 1154–1169.

- Han, J., & Borchers, C. H. (2014). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and bioanalytical chemistry, 406(21), 5037–5048.

- Karaźniewicz-Łada, M., & Główka, F. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 163, 169–175.

-

Waters Corporation. (n.d.). A High Sensitivity UPLC/MS/MS Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma. Retrieved from [Link]

- Patel, K. F., & Patel, D. J. (2013). High performance liquid chromatography mass spectrometric (LC-MS/MS) method for the estimation of clopidogrel bisulfate in human plasma by liquid-liquid extraction technique. Journal of Chemical and Pharmaceutical Research, 5(12), 1279-1287.

- Li, L., & Ji, C. (2013). Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization coupled to liquid chromatography/high-resolution tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 27(13), 1475–1484.

-

LCGC International. (2023, June 14). LC–MS With Chemical Isotope Labeling Provides Sensitive Analysis of Central Carbon Metabolism Intermediates. Retrieved from [Link]

- Al-Soud, Y. A., & Al-Masri, I. M. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(17), 5707.

- Wang, Y., Zhang, Y., & Li, L. (2025).

- Guo, K., & Li, L. (2009). Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. Bioanalysis, 1(6), 1151–1168.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

GaBI Online. (2018, June 1). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Jonsson, P., & Moritz, T. (2016). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. In Gas Chromatography-Mass Spectrometry (GC-MS) Based Metabolomics (pp. 11-20). Humana Press, New York, NY.

- Beynon, R. J., & Gaskell, S. J. (2015). Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling. Methods in molecular biology (Clifton, N.J.), 1277, 117–128.

- Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of pharmaceutical and biomedical analysis, 132, 199–213.

-

Taiyo Nippon Sanso Corporation. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Derivatization Reagent. Retrieved from [Link]

- Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

- Liu, R. H., & Goldberger, B. A. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of analytical toxicology, 21(6), 471–484.

- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]

- 3. ddtjournal.com [ddtjournal.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Bromo-3 -methoxyacetophenone 98 5000-65-7 [sigmaaldrich.com]

- 10. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elearning.unite.it [elearning.unite.it]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. FDA issues final guidance on bioanalytical method validation [gabionline.net]

Mastering Analyte Derivatization with 2-Bromo-3'-methoxyacetophenone: A Senior Application Scientist's Guide

For researchers, scientists, and drug development professionals engaged in the precise quantification of analytes bearing carboxyl, phenol, or thiol functional groups, pre-column derivatization is an indispensable technique to enhance analytical sensitivity and chromatographic performance. This comprehensive guide delves into the application of 2-Bromo-3'-methoxyacetophenone, a versatile and effective derivatizing agent, providing in-depth protocols and technical insights for its successful implementation in HPLC-UV, HPLC-Fluorescence, and LC-MS/MS workflows.

Introduction to 2-Bromo-3'-methoxyacetophenone as a Derivatizing Reagent

2-Bromo-3'-methoxyacetophenone, also known as 3'-methoxyphenacyl bromide, is a valuable reagent in analytical chemistry for the derivatization of acidic functional groups.[1][2] Its utility stems from the α-bromo ketone moiety, which is highly reactive towards nucleophiles like carboxylates, phenolates, and thiolates. The reaction results in the formation of a stable ester or thioester linkage, attaching the 3-methoxyphenacyl group to the analyte of interest.[3]

The primary advantages of using this reagent include:

-

Introduction of a Chromophore: The 3-methoxyphenacyl group is a strong chromophore, significantly enhancing the ultraviolet (UV) absorbance of the derivatized analyte. This allows for sensitive detection using standard HPLC-UV systems.

-

Potential for Fluorescence: While specific data is limited, phenacyl esters, in general, can exhibit fluorescence, offering the potential for highly sensitive detection with HPLC-fluorescence detectors. The methoxy substituent on the aromatic ring may influence these fluorescent properties.

-

Improved Chromatographic Properties: Derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.

-

Enhanced Ionization for Mass Spectrometry: The derivatization can improve the ionization efficiency of analytes in mass spectrometry (MS), particularly for electrospray ionization (ESI), leading to lower detection limits in LC-MS/MS analysis.[4]

Safety Considerations: 2-Bromo-3'-methoxyacetophenone is a hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

The Chemistry of Derivatization: Mechanisms and Optimization

The derivatization reaction with 2-Bromo-3'-methoxyacetophenone is a nucleophilic substitution reaction (SN2). The nucleophilic anion of the analyte (carboxylate, phenolate, or thiolate) attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a stable ester or thioester bond.

Caption: General SN2 derivatization reaction.

Derivatization of Carboxylic Acids

The derivatization of carboxylic acids to form 3-methoxyphenacyl esters is typically carried out under basic conditions to generate the carboxylate anion. To enhance the reaction rate and efficiency, especially in biphasic systems, a phase-transfer catalyst is often employed.

Key Optimization Parameters:

-

Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used to deprotonate the carboxylic acid without competing in the derivatization reaction.

-

Catalyst: For reactions in non-polar organic solvents, a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) can be highly effective. The crown ether complexes with the counter-ion of the carboxylate salt (e.g., potassium), increasing its solubility and reactivity in the organic phase.[6]

-

Solvent: Aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are suitable reaction media.

-

Temperature and Time: The reaction is typically performed at a moderately elevated temperature (e.g., 60-80°C) for a duration of 30 to 60 minutes to ensure complete derivatization.

Derivatization of Phenols

Similar to carboxylic acids, phenols require a basic environment to form the more nucleophilic phenolate anion. The derivatization then proceeds via an SN2 reaction.

Key Optimization Parameters:

-

Base: A moderately strong base like potassium carbonate or TEA is sufficient to deprotonate the phenolic hydroxyl group.

-

Solvent: Aprotic polar solvents like acetonitrile or acetone are good choices.

-

Temperature and Time: The reaction conditions are generally similar to those for carboxylic acids, with mild heating accelerating the reaction.

Derivatization of Thiols

Thiols are highly nucleophilic and readily react with 2-Bromo-3'-methoxyacetophenone. This derivatization is particularly valuable for stabilizing reactive thiol-containing metabolites in biological samples, such as the active metabolite of clopidogrel, for bioanalysis.[3]

Key Optimization Parameters:

-

pH: The reaction is typically performed at a pH where the thiol group is in its thiolate form. For many thiols, this can be achieved under neutral or slightly basic conditions.

-

Solvent: The derivatization is often carried out directly in the biological matrix (e.g., blood or plasma) after the addition of the reagent dissolved in an organic solvent like acetonitrile.

-

Reaction Time: The reaction with thiols is generally very rapid and can often be completed at room temperature within minutes.

Detailed Application Protocols

The following protocols provide a starting point for the derivatization of different analyte classes. It is crucial to optimize these conditions for your specific analyte and matrix.

Protocol 1: Derivatization of Carboxylic Acids (e.g., Fatty Acids) for HPLC-UV/Fluorescence Analysis

This protocol utilizes a phase-transfer catalyst for efficient derivatization in an organic solvent.

Materials:

-

2-Bromo-3'-methoxyacetophenone

-

N,N-Diisopropylethylamine (DIPEA)

-

18-Crown-6

-

Acetonitrile (HPLC grade)

-

N,N-Dimethylformamide (DMF, optional)

-

Standard solutions of carboxylic acids

-

Sample containing carboxylic acids

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with UV or Fluorescence detector

Procedure:

-

Sample Preparation:

-

For standards, prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., acetonitrile).

-

For samples, perform necessary extraction and clean-up steps to isolate the carboxylic acid fraction. The final extract should be evaporated to dryness and reconstituted in a small volume of acetonitrile.

-

-

Derivatization Reaction:

-

To a 1.5 mL autosampler vial, add 100 µL of the sample or standard solution in acetonitrile.

-

Add 50 µL of a 10 mg/mL solution of 2-Bromo-3'-methoxyacetophenone in acetonitrile.

-

Add 20 µL of a 5 mg/mL solution of 18-crown-6 in acetonitrile.

-

Add 10 µL of DIPEA.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 70°C for 45 minutes.

-

Cool the reaction mixture to room temperature.

-

-

HPLC Analysis:

-